![molecular formula C30H33PSi B12518909 Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]- CAS No. 651329-82-7](/img/structure/B12518909.png)
Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]- is a specialized organophosphorus compound with the molecular formula C30H33PSi. This compound is known for its unique structural features, which include a phosphine group bonded to a phenyl ring substituted with triphenylsilyl and bis(1-methylethyl) groups. It is used in various chemical applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]- undergoes various chemical reactions, including:
Reduction: It can be reduced back to the phosphine form using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride or other hydride donors in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphine compound.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]- involves its ability to donate electron pairs to form stable complexes with metal ions. This property makes it an effective ligand in catalysis, where it can facilitate various chemical transformations by stabilizing transition states and intermediates . The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound with similar reactivity but lacks the bis(1-methylethyl) and triphenylsilyl groups.
Trimethylphosphine: Another phosphine compound with different substituents, leading to variations in reactivity and stability.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used in different applications due to its increased polarity and stability.
Uniqueness
Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]- is unique due to its specific substituents, which enhance its stability and reactivity compared to other phosphine compounds. The presence of the triphenylsilyl group provides steric protection, while the bis(1-methylethyl) groups increase its electron-donating ability, making it a versatile ligand in various chemical reactions .
Propiedades
Número CAS |
651329-82-7 |
|---|---|
Fórmula molecular |
C30H33PSi |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
di(propan-2-yl)-(3-triphenylsilylphenyl)phosphane |
InChI |
InChI=1S/C30H33PSi/c1-24(2)31(25(3)4)26-15-14-22-30(23-26)32(27-16-8-5-9-17-27,28-18-10-6-11-19-28)29-20-12-7-13-21-29/h5-25H,1-4H3 |
Clave InChI |
KSUGOYQQUZFNTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C1=CC=CC(=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



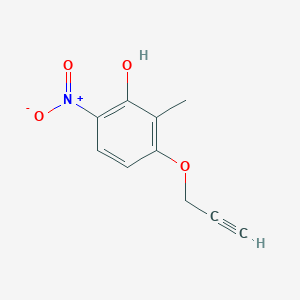
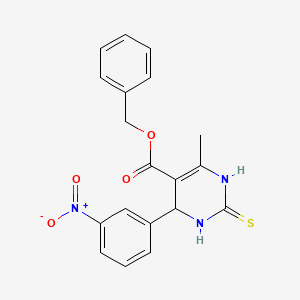
![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
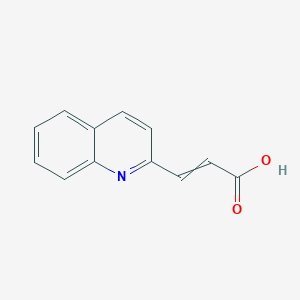
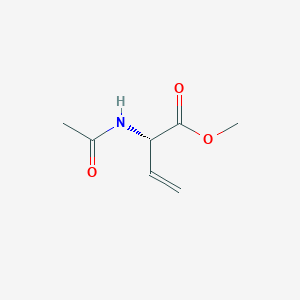
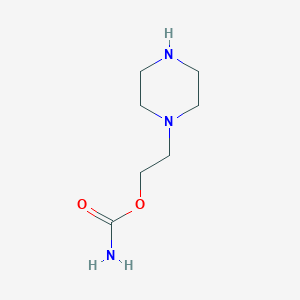
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
![4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)
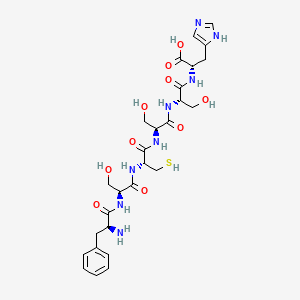


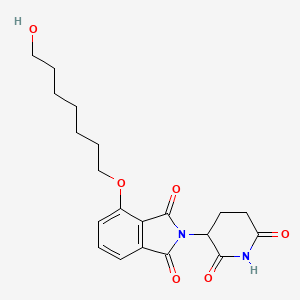
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
